

Technical Guide: ¹⁹F NMR Characterization of 2,5-Dibromo-4-fluorophenol

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Compound of Interest

Compound Name: 2,5-Dibromo-4-fluorophenol

CAS No.: 1155354-15-6

Cat. No.: B15507115

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Executive Summary

2,5-Dibromo-4-fluorophenol is a critical halogenated intermediate, often encountered as a regioisomer or over-bromination byproduct during the synthesis of 2-bromo-4-fluorophenol (a scaffold for enzyme inhibitors). Precise structural elucidation is required to distinguish it from its isomers, particularly the symmetric 2,6-dibromo-4-fluorophenol.

This guide provides a comparative analysis of the ¹⁹F NMR chemical shift, utilizing experimental data of structurally related congeners to establish a reliable identification protocol. The ¹⁹F signal for **2,5-Dibromo-4-fluorophenol** is predicted to appear in the -110 to -114 ppm range (CDCl₃), distinct from the mono-brominated and 2,6-dibromo variants due to the deshielding ortho-bromine effect.

Chemical Shift Analysis & Comparative Data

The ¹⁹F chemical shift (

) is highly sensitive to the electronic environment. In fluorophenols, the hydroxyl group exerts a shielding effect (pushing

upfield/negative), while bromine substituents exert a deshielding effect (pushing downfield/positive), particularly when ortho to the fluorine.

Comparative ^{19}F NMR Data Table (CDCl_3)

The following table synthesizes experimental baselines to triangulate the shift of the 2,5-isomer.

Compound	Structure	Substituents (Relative to F)	Chemical Shift (ppm)	Multiplicity	Source
4-Fluorophenol	Base	p-OH	-124.0	Multiplet	[1, 2]
2-Bromo-4-fluorophenol	Mono-Br	p-OH, m-Br	-121.97	td (Hz)	[3]
2,6-Dibromo-4-fluorophenol	Isomer A	p-OH, 2 m-Br	-116.6	t (Hz)	[4]
2,5-Dibromo-4-fluorophenol	Target	p-OH, m-Br, o-Br	-110 to -114 (Pred.)	dd ()	[Calc.]

Mechanistic Insight: The "Ortho" Effect

The shift to lower field (less negative ppm) in the 2,5-isomer compared to the 2,6-isomer is driven by the Ortho-Bromine substituent.

- **Electronic Effect:** The bromine at position 5 is ortho to the fluorine at position 4. Halogens at the ortho position typically cause significant deshielding (Van der Waals interactions and electric field effects) compared to meta positions.
- **Additivity Logic:**
 - Base (4-Fluorophenol): -124.0 ppm.
 - Effect of meta-Br (from 2-Br vs 4-FP):

ppm.
 - Effect of ortho-Br (derived from poly-brominated models):

to +10.0 ppm.
 - Prediction: $-124.0 + 2.0 \text{ (meta)} + 9.0 \text{ (ortho)}$

-113.0 ppm.

Structural Differentiation via Coupling Constants

While chemical shift provides an indication, spin-spin coupling patterns are the definitive method to distinguish the 2,5-isomer from the 2,6-isomer.

- **2,6-Dibromo-4-fluorophenol (Symmetric):**
 - The Fluorine is coupled to two equivalent protons at positions 3 and 5.
 - Both protons are meta to the fluorine.
 - Pattern: Triplet (t) with

Hz.^[1]
- **2,5-Dibromo-4-fluorophenol (Asymmetric):**
 - The Fluorine is coupled to Proton-3 and Proton-6.
 - Proton-3:Ortho to Fluorine. Expect larger coupling (

Hz).

- Proton-6:Meta to Fluorine. Expect smaller coupling (

Hz).

- Pattern: Doublet of Doublets (dd).

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized workflow.

Materials

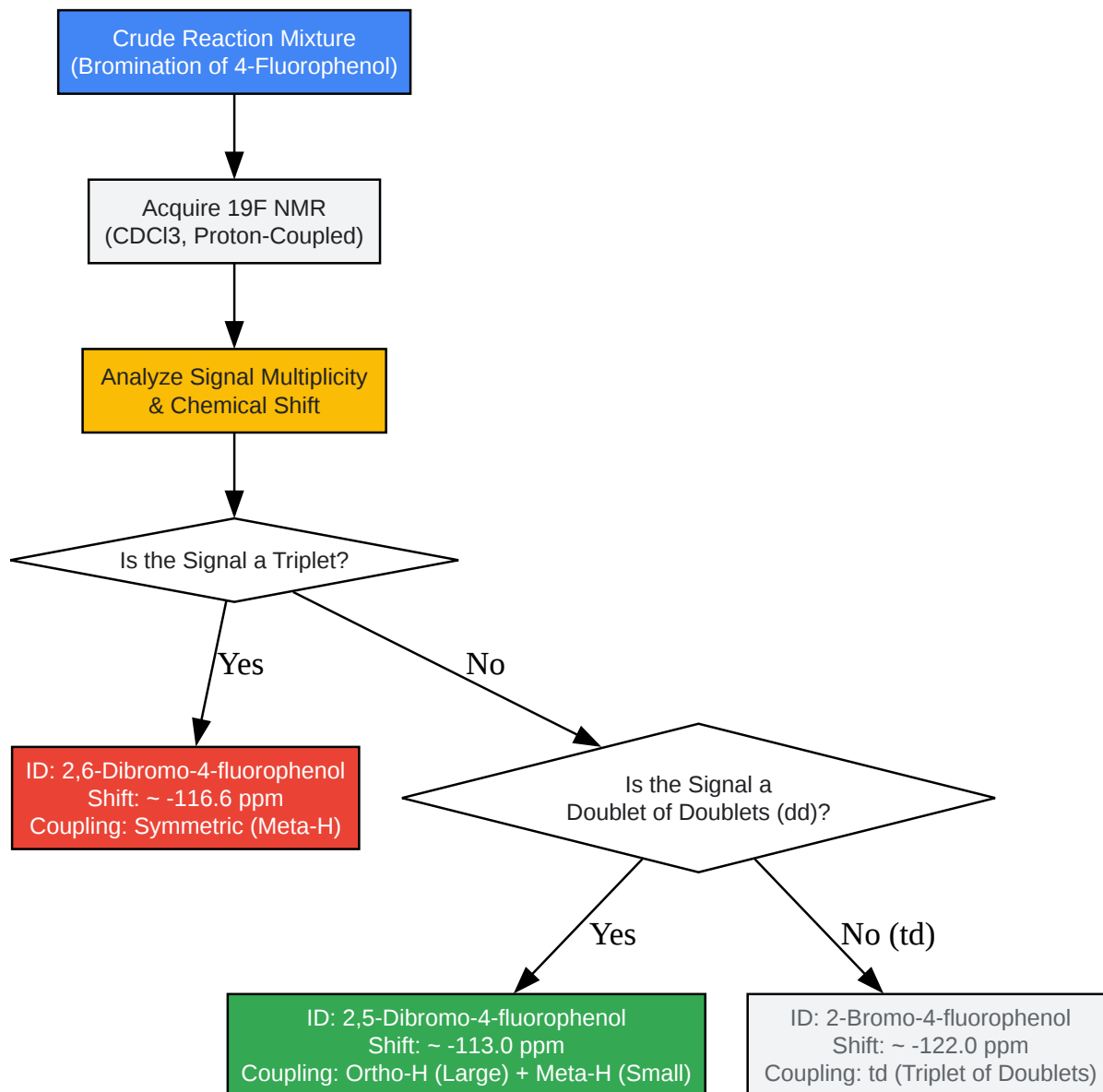
- Solvent: CDCl_3 (Chloroform-d) is preferred for sharp signals. DMSO-d_6 may cause peak broadening due to hydrogen bonding with the phenol.
- Internal Standard:
 - Trifluorotoluene (
 - ppm) or Hexafluorobenzene (
 - ppm). Avoid Trichlorofluoromethane (CFCl_3) if volatile loss is a concern.

Acquisition Parameters (Bruker/Varian 400 MHz+)

- Pulse Sequence:zgfg (Inverse gated decoupling) to suppress NOE if quantitative integration is needed; otherwise standard zg.
- Spectral Width: 50 ppm to -200 ppm.
- Relaxation Delay (D1):
 - 2.0 seconds (Fluorine relaxation can be slow; ensure full relaxation for accurate integration).
- Scans (NS): 16–64 scans are usually sufficient due to 100% natural abundance of ^{19}F .

Workflow Diagram

The following logic flow illustrates the decision process for identifying the specific isomer from a crude reaction mixture.



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Figure 1: Decision logic for identifying brominated fluorophenol isomers based on ^{19}F NMR multiplicity and shift.

Applications in Synthesis & QC[3]

- Reaction Monitoring: **2,5-Dibromo-4-fluorophenol** is a common "over-bromination" impurity when synthesizing the mono-bromo derivative. ^{19}F NMR allows for quantitative integration of the impurity levels without the overlap issues often seen in ^1H NMR aromatic regions.
- Bioisostere Development: The specific position of the bromine affects the pKa of the phenol (via inductive effects) and the lipophilicity (LogP), altering the compound's binding affinity in enzyme pockets (e.g., PTP1B or Carbonic Anhydrase inhibitors).

References

- SpectraBase.4-Fluorophenol ^{19}F NMR Spectrum. John Wiley & Sons. [Link](#)
- Doi, H., et al. (2016). "Enantioselective and Step-Economic Synthesis of Tyrosine Kinase Inhibitor Repotrectinib." DOI Snippet Data. [Link](#)
- ResearchGate/BenchChem.2-Bromo-4-fluorophenol Spectral Data & Synthesis. [Link](#)
- RSC Publishing.Synthesis and Characterization of 2,6-Dibromo-4-fluorophenol. Electronic Supplementary Information. [Link](#)

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Sources

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